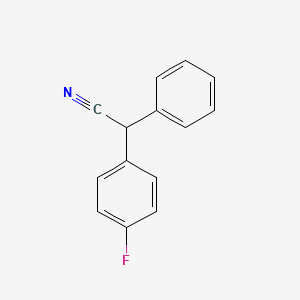

2-(4-Fluorophenyl)-2-phenylacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23818. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)-2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN/c15-13-8-6-12(7-9-13)14(10-16)11-4-2-1-3-5-11/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNPWSOSXVCRKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90282010 | |

| Record name | 2-(4-fluorophenyl)-2-phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

719-82-4 | |

| Record name | 719-82-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-fluorophenyl)-2-phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90282010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Fluorophenyl)-2-phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)-2-phenylacetonitrile is a fluorinated aromatic compound of significant interest in contemporary chemical research and pharmaceutical development. The strategic incorporation of a fluorine atom onto the phenyl ring imparts unique physicochemical properties that can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This guide provides a comprehensive overview of this compound, encompassing its fundamental properties, synthesis methodologies, and its emerging role as a versatile building block in the design of novel therapeutic agents.

Core Properties and Identification

CAS Number: 719-82-4[1]

Molecular Formula: C₁₄H₁₀FN[1]

Molecular Weight: 211.23 g/mol

Physicochemical Data

| Property | Value | Source |

| Melting Point | 39-41 °C | |

| Boiling Point | 192 °C (at 25 Torr) | |

| Appearance | White to off-white crystalline solid | N/A |

| Solubility | Soluble in common organic solvents such as ethanol, methanol, and dichloromethane. Insoluble in water. | N/A |

Synthesis Methodologies

The synthesis of this compound can be achieved through various synthetic routes. A prominent and efficient method is the Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group, followed by reduction.

Knoevenagel Condensation and Subsequent Reduction

This two-step process involves the initial reaction of 4-fluorobenzaldehyde with phenylacetonitrile, catalyzed by a base, to form an intermediate, (Z)-2-(4-fluorophenyl)-3-phenylacrylonitrile. This intermediate is then reduced to the target compound.

Experimental Protocol: Knoevenagel Condensation

-

Reactants: 4-Fluorobenzaldehyde and Phenylacetonitrile

-

Catalyst: A weak base such as piperidine or a solid base like anhydrous potassium carbonate.

-

Solvent: Ethanol is commonly used.

Step-by-Step Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-fluorobenzaldehyde and 1.0 equivalent of phenylacetonitrile in ethanol.

-

To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

Heat the reaction mixture to reflux.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature, which may cause the product, (Z)-2-(4-fluorophenyl)-3-phenylacrylonitrile, to precipitate.

-

Isolate the solid product by filtration, wash with cold ethanol, and dry.[2]

Diagram of Knoevenagel Condensation Workflow

Caption: Workflow for the Knoevenagel Condensation.

The subsequent reduction of the double bond in (Z)-2-(4-fluorophenyl)-3-phenylacrylonitrile to yield this compound can be achieved using standard reducing agents such as sodium borohydride in an appropriate solvent.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the phenyl and 4-fluorophenyl rings, as well as a singlet for the methine proton adjacent to the nitrile group.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the quaternary carbon of the nitrile group and the carbons of the aromatic rings.[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band is expected in the region of 2260-2240 cm⁻¹.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic rings.

-

Aromatic C=C Stretch: Absorptions in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the aromatic rings.

-

C-F Stretch: A strong absorption band, typically in the 1250-1000 cm⁻¹ range, indicates the presence of the carbon-fluorine bond.

Applications in Drug Development

The unique structural features of this compound make it a valuable scaffold in medicinal chemistry. The presence of the fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism and can also modulate the electronic properties of the molecule, potentially improving its binding affinity to biological targets.[3]

Precursor for Anticancer Agents

Derivatives of this compound have shown promise as potential anticancer agents. For instance, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including prostate and breast cancer.[4] The fluorophenyl moiety is believed to enhance the lipophilicity of these compounds, which may facilitate their interaction with biological membranes and intracellular targets.[3][4]

Diagram of Potential Application in Cancer Therapy

Caption: Role in Anticancer Drug Discovery.

Enzyme Inhibition

The structural framework of this compound is also being explored for the development of enzyme inhibitors. The specific arrangement of the aromatic rings and the nitrile group can be tailored to fit into the active sites of various enzymes implicated in disease pathways. For example, derivatives of similar fluorinated phenyl compounds are being investigated as inhibitors of kinases and other enzymes involved in cell signaling and proliferation. The electron-withdrawing nature of the fluorine atom can influence the acidity of nearby protons and the overall electronic distribution of the molecule, which can be critical for its interaction with biological targets.

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling this compound.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Fire Safety: Keep away from open flames and high temperatures. Use appropriate fire extinguishing media in case of a fire.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a compound with significant potential, bridging the gap between fundamental organic synthesis and applied medicinal chemistry. Its well-defined properties, accessible synthetic routes, and the advantageous presence of a fluorine atom make it an attractive starting point for the development of novel molecules with therapeutic applications. As research continues to uncover the full potential of fluorinated compounds in drug discovery, the importance of versatile building blocks like this compound is set to grow.

References

-

Supplementary Information for "Rapid and Efficient Uncatalyzed Knoevenagel Condensations from Binary Mixture of Ethanol and Water". Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source - Supporting Information. Available at: [Link]

-

A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. Available at: [Link]

-

Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Organic Syntheses Procedure. Available at: [Link]

-

Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Available at: [Link]

-

Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Available at: [Link]

-

Synthetic strategies to 2‐phenylacetonitrile. ResearchGate. Available at: [Link]

-

This compound - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC - NIH. Available at: [Link]

-

phenyl acetonitrile, 140-29-4. The Good Scents Company. Available at: [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Available at: [Link]

-

2-Phenylacetonitrile. mVOC 4.0. Available at: [Link]

-

Phenylacetonitrile. PubChem - NIH. Available at: [Link]

-

Utilizing mechanistic organic chemistry training to study drug metabolism in preclinical drug discovery/development. ResearchGate. Available at: [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

-

Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. PubMed. Available at: [Link]

-

Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 1: A new class of uncoupler of oxidative phosphorylation. PubMed. Available at: [Link]

-

Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. PubMed. Available at: [Link]

-

Lecture 16: Understanding FTIR Spectrum. YouTube. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-(4-Fluorophenyl)-2-phenylacetonitrile via Kenoevenagel Condensation

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(4-Fluorophenyl)-2-phenylacetonitrile, a valuable building block in pharmaceutical and materials science research. The core of this guide focuses on the practical application of the Knoevenagel condensation, a classic and efficient carbon-carbon bond-forming reaction. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and discuss key process parameters and optimization strategies. This document is intended for researchers, scientists, and drug development professionals seeking a thorough and practical understanding of this important synthetic transformation.

Introduction: The Significance of this compound

This compound and its derivatives are of significant interest in medicinal chemistry due to their prevalence in a variety of biologically active compounds. The presence of the fluorophenyl moiety can enhance metabolic stability and binding affinity to target proteins, making this scaffold a desirable starting point for the development of novel therapeutics. The Knoevenagel condensation offers a reliable and scalable method for the synthesis of this key intermediate.[1][2]

The Knoevenagel Condensation: A Mechanistic Perspective

The Knoevenagel condensation is a nucleophilic addition reaction between a carbonyl compound (in this case, 4-fluorobenzaldehyde) and an active methylene compound (phenylacetonitrile), catalyzed by a weak base.[3][4][5] The reaction proceeds through the formation of an α,β-unsaturated product.[4]

The mechanism can be broken down into three key steps:

-

Enolate Formation: A weak base, such as piperidine or an alkali hydroxide, deprotonates the active methylene group of phenylacetonitrile, forming a resonance-stabilized enolate.[6][7] The electron-withdrawing nature of the nitrile group increases the acidity of the α-protons, facilitating this step.[3][5]

-

Nucleophilic Addition: The enolate anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. This results in the formation of a β-hydroxy nitrile intermediate.[4][8]

-

Dehydration: The intermediate alcohol readily undergoes dehydration (elimination of a water molecule) to yield the final, more stable α,β-unsaturated product, this compound.[4][8]

For a visual representation of the reaction mechanism, please refer to the diagram below.

Caption: The mechanism of the Knoevenagel condensation.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed and adaptable protocol for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| 4-Fluorobenzaldehyde | 124.11 | 12.41 g | 0.10 | >98% |

| Phenylacetonitrile | 117.15 | 11.72 g | 0.10 | >98% |

| Piperidine | 85.15 | 0.85 g (1 mL) | 0.01 | >99% |

| Ethanol | 46.07 | 100 mL | - | 95% |

| Toluene | 92.14 | As needed | - | ACS Grade |

| Sodium Bisulfite | 104.01 | As needed | - | ACS Grade |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | ACS Grade |

Reaction Setup and Procedure

-

Reaction Assembly: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzaldehyde (12.41 g, 0.10 mol) and phenylacetonitrile (11.72 g, 0.10 mol).

-

Solvent and Catalyst Addition: Add 100 mL of 95% ethanol to the flask, followed by the dropwise addition of piperidine (1 mL, 0.01 mol) with continuous stirring.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.[9][10]

-

Work-up:

-

Cool the reaction mixture to room temperature. A precipitate may form.

-

If a solid precipitates, collect it by vacuum filtration and wash with cold ethanol.[9]

-

If no precipitate forms, remove the ethanol under reduced pressure using a rotary evaporator.[9]

-

Dissolve the crude residue in a suitable solvent like toluene.[11]

-

Wash the organic layer with a saturated sodium bisulfite solution to remove any unreacted aldehyde, followed by a water wash.[11]

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

Purification

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by vacuum distillation for higher purity.[11][12]

The following diagram illustrates the general experimental workflow.

Caption: A standard experimental workflow for Knoevenagel condensation.

Key Considerations and Optimization

-

Catalyst Choice: While piperidine is a common and effective catalyst, other weak bases such as pyridine, triethylamine, or even solid catalysts like potassium carbonate can be employed.[13][14][15] The choice of catalyst can influence reaction rates and yields.

-

Solvent Selection: Ethanol is a common solvent, but other options like toluene can be used, particularly with a Dean-Stark apparatus to remove water azeotropically and drive the reaction to completion.[9] Solvent-free conditions have also been reported, offering a greener alternative.[16][17]

-

Temperature Control: While many Knoevenagel condensations proceed at room temperature, heating is often necessary to achieve a reasonable reaction rate, especially with less reactive substrates.[9]

-

Stoichiometry: Using a slight excess of the active methylene compound can sometimes improve yields by ensuring the complete consumption of the more valuable aldehyde.

Safety and Handling

-

General Precautions: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves.[18][19] All manipulations should be performed in a well-ventilated fume hood.[19]

-

Phenylacetonitrile (Benzyl Cyanide): This compound is toxic and can be fatal if inhaled, swallowed, or absorbed through the skin.[20] Handle with extreme care and avoid contact.

-

Piperidine: This is a corrosive and flammable liquid. Avoid inhalation of vapors and contact with skin and eyes.

-

Sodium Cyanide (if used as a precursor): Sodium cyanide is highly toxic and can be fatal if ingested or if it comes into contact with skin.[21][22] It should only be handled by trained personnel with appropriate PPE.[18][23] Store it in a cool, dry, well-ventilated area away from acids and water, as contact can liberate highly toxic hydrogen cyanide gas.[21][23]

Conclusion

The Knoevenagel condensation is a robust and versatile method for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of this important synthetic intermediate. The protocol outlined in this guide provides a solid foundation for the successful execution of this reaction, with ample room for optimization based on specific laboratory conditions and substrate requirements.

References

-

Knoevenagel condensation - Wikipedia. Available at: [Link]

-

The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Available at: [Link]

-

Sodium Cyanide. Available at: [Link]

-

Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. Available at: [Link]

-

Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction - RSC Advances (RSC Publishing). Available at: [Link]

-

Sodium Cyanide Safety Protection and Emergency Measures - United Chemical. Available at: [Link]

-

Sodium Cyanide Safety Precautions Guide for Daily Exposure - United Chemical. Available at: [Link]

-

Standard Operating Procedure. Available at: [Link]

-

Simple and practical procedure for Knoevenagel condensation under solvent-free conditions - ResearchGate. Available at: [Link]

-

Knoevenagel Condensation Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. - YouTube. Available at: [Link]

-

Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K. Available at: [Link]

-

Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions - JOCPR. Available at: [Link]

-

Knoevenagel Condensation Mechanism | Organic Chemistry - YouTube. Available at: [Link]

-

Decarboxylation after Knoevenagel condensation : r/chemistry - Reddit. Available at: [Link]

-

Full article: Knoevenagel reaction: alum-mediated efficient green condensation of active methylene compounds with arylaldehydes - Taylor & Francis Online. Available at: [Link]

-

Novel Methods of Knoevenagel Condensation - Banaras Hindu University. Available at: [Link]

-

Knoevenagel Condensation. Available at: [Link]

-

Control experiments of Knoevenagel condensation. Reaction conditions:... - ResearchGate. Available at: [Link]

-

RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW - Semantic Scholar. Available at: [Link]

-

Knoevenagel Condensation - J&K Scientific LLC. Available at: [Link]

-

Synthesis of (Z)-2-(4-fluorophenyl)-3-phenylacrylonitrile 35. - ResearchGate. Available at: [Link]

-

2 - Organic Syntheses Procedure. Available at: [Link]

-

Knoevenagel condensation - L.S.College, Muzaffarpur. Available at: [Link]

-

The Importance and Applications of Knoevenagel Reaction (Brief Review). Available at: [Link]

-

(PDF) A Simple and Highly Versatile Procedure for the Knoevenagel Condensation Promoted by an Efficient, Eco-Friendly, and Recyclable nano-ZnO Catalyst - ResearchGate. Available at: [Link]

-

Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl - Organic Syntheses Procedure. Available at: [Link]

-

One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Available at: [Link]

-

Organic Syntheses Procedure. Available at: [Link]

-

Knoevenagel Condensation by Employing Natural Catalyst- A Green Chemistry Approach - International Journal for Pharmaceutical Research Scholars (IJPRS). Available at: [Link]

-

Synthesis of phenylacetonitrile - PrepChem.com. Available at: [Link]

-

Synthetic strategies to 2‐phenylacetonitrile. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Solvent-free condensation of phenylacetonitrile and nonanenitrile with 4-methoxybenzaldehyde: optimization and mechanistic studies - PubMed. Available at: [Link]

- US2783265A - Preparation of phenylacetonitriles - Google Patents.

-

One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source - Supporting Information. Available at: [Link]

-

Benzyl cyanide - Wikipedia. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. youtube.com [youtube.com]

- 7. jk-sci.com [jk-sci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. jocpr.com [jocpr.com]

- 14. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 15. Solvent-free condensation of phenylacetonitrile and nonanenitrile with 4-methoxybenzaldehyde: optimization and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. unitedchemicalcn.com [unitedchemicalcn.com]

- 19. rtong.people.ust.hk [rtong.people.ust.hk]

- 20. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 21. camachem.com [camachem.com]

- 22. taekwang.co.kr [taekwang.co.kr]

- 23. unitedchemicalcn.com [unitedchemicalcn.com]

2-(4-Fluorophenyl)-2-phenylacetonitrile: A Pivotal Precursor in Modern Drug Development

An In-depth Technical Guide for Medicinal Chemists

Abstract

This guide provides a comprehensive technical overview of 2-(4-Fluorophenyl)-2-phenylacetonitrile, a key precursor in medicinal chemistry. We will delve into its strategic importance, efficient synthetic methodologies, and critical role as a foundational building block for synthesizing high-value pharmaceutical agents, particularly within the diphenylbutylpiperidine class of antipsychotics. Furthermore, this document explores its broader utility as a versatile scaffold for developing novel therapeutic compounds, including potential anticancer agents. By elucidating the causality behind experimental choices and providing detailed, validated protocols, this guide serves as an essential resource for researchers, scientists, and professionals engaged in drug discovery and development.

Chapter 1: The Strategic Importance of Fluorinated Diarylacetonitriles

The diarylacetonitrile motif is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active molecules.[1] Its structural rigidity and lipophilic nature make it an excellent scaffold for designing molecules that can effectively interact with biological targets.

The introduction of a fluorine atom, as seen in this compound, is a deliberate and strategic choice in modern drug design. Fluorine, being the most electronegative element, can significantly alter a molecule's physicochemical properties.[2] Its presence often enhances:

-

Lipophilicity: Facilitating improved passage across biological membranes and increasing target engagement.[2]

-

Metabolic Stability: The strength of the Carbon-Fluorine bond can block sites of metabolism, increasing the drug's half-life.

-

Binding Affinity: Fluorine can participate in favorable electrostatic interactions with protein targets.

Therefore, this compound is not merely a synthetic intermediate but a strategically designed building block for creating next-generation therapeutics.

Chapter 2: Synthesis and Characterization

The efficient and scalable synthesis of this compound is paramount for its application in drug development. The most prominent and direct method involves a base-catalyzed condensation reaction.

Primary Synthetic Route: Knoevenagel Condensation

The Knoevenagel condensation provides a reliable and direct pathway to the unsaturated precursor of the target molecule.[2] This reaction leverages the acidity of the α-protons on phenylacetonitrile, which can be abstracted by a base to form a potent carbanion nucleophile. This carbanion then attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. A subsequent dehydration step yields the unsaturated nitrile, which is then reduced to the final product.

Caption: Knoevenagel condensation workflow for synthesizing the target nitrile.

Experimental Protocol: Two-Step Synthesis

Part A: Synthesis of (2Z)-2-(4-fluorophenyl)-3-phenylacrylonitrile

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylacetonitrile (11.7 g, 0.1 mol), 4-fluorobenzaldehyde (12.4 g, 0.1 mol), and 100 mL of absolute ethanol.

-

Catalysis: Add piperidine (1.0 mL) as a base catalyst to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture in an ice bath to induce crystallization. Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Purification: Recrystallize the crude product from ethanol to yield the pure unsaturated nitrile intermediate.

Part B: Reduction to this compound

-

Setup: In a hydrogenation vessel, dissolve the unsaturated nitrile from Part A in 150 mL of ethyl acetate.

-

Catalysis: Add Palladium on Carbon (10% Pd, ~0.5 g) to the solution.

-

Reaction: Pressurize the vessel with hydrogen gas (50 psi) and stir vigorously at room temperature until hydrogen uptake ceases (typically 6-8 hours).

-

Workup: Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting solid is the target compound, this compound. Further purification can be achieved by recrystallization from a suitable solvent like isopropanol.

Alternative Synthetic Strategies

For enhanced efficiency and greener processing, methods employing phase-transfer catalysts with potassium carbonate have been developed.[2] More advanced techniques, such as palladium-catalyzed sequential arylations starting from chloroacetonitrile, offer alternative routes for constructing the diarylacetonitrile core.[3]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 719-82-4 | [4] |

| Molecular Formula | C₁₄H₁₀FN | [4] |

| Molecular Weight | 211.24 g/mol | [2] |

| Melting Point | 39-41 °C | [3] |

| Boiling Point | 192 °C @ 25 Torr | [3] |

| Appearance | White to off-white crystalline powder | - |

| Solubility | Soluble in organic solvents (methanol, acetone) | [5] |

Chapter 3: A Cornerstone Precursor for Diphenylbutylpiperidine Antipsychotics

The most significant application of this compound is as a key starting material for the synthesis of the 4,4-bis(4-fluorophenyl)butyl side-chain, which is the defining feature of long-acting antipsychotic drugs like Penfluridol and Fluspirilene.[5][6]

The Critical Transformation Pathway

The conversion of the nitrile to the required alkylating agent for the piperidine core is a multi-step process that showcases fundamental organic transformations. The nitrile group is a versatile functional handle that can be strategically manipulated. A plausible and efficient synthetic pathway involves the following key steps:

-

Grignard Reaction: The nitrile is reacted with a Grignard reagent, such as ethyl magnesium bromide, followed by acidic hydrolysis. This converts the nitrile into a ketone, specifically 1-(4-fluorophenyl)-1-phenylpropan-2-one.

-

Second Arylation: This ketone intermediate is then subjected to a second Grignard reaction, this time with 4-fluorophenyl magnesium bromide. This step constructs the crucial diaryl core and, after workup, yields a tertiary alcohol.

-

Reduction/Halogenation: The tertiary alcohol is then reduced and converted to a terminal halide (e.g., a bromide or chloride) to create the final 4,4-bis(4-fluorophenyl)butyl halide side-chain, ready for alkylation.

This side-chain is then used to alkylate the nitrogen of the respective piperidine or spirocyclic amine core to complete the synthesis of the final drug molecule.[5]

Caption: Proposed synthetic pathway from the precursor to Penfluridol.

Chapter 4: Broader Horizons and Future Directions

While its role in synthesizing antipsychotics is well-established, the this compound scaffold holds potential in other therapeutic areas.

A Scaffold for Anticancer Agents

Research has shown that derivatives of the closely related 2-(4-Fluorophenyl)-N-phenylacetamide possess cytotoxic effects against prostate (PC3) and breast (MCF-7) cancer cell lines.[7][8] The core nitrile of our precursor can be readily hydrolyzed to the corresponding carboxylic acid or amide, which can then be coupled with various substituted anilines to generate a library of potential anticancer compounds. Studies have indicated that compounds with nitro-substituents on the N-phenyl ring demonstrate higher cytotoxic effects.[7][8] This highlights the modularity of the precursor for creating new chemical entities for oncological investigation.

Emerging Applications in Materials Science

Recent studies have explored the generation of metastable diarylacetonitrile (DAAN) radicals through polymer mechanochemistry.[9][10] These DAAN radicals can be fluorescent, with emission wavelengths tunable by changing the substituents on the aromatic rings.[9][10] This opens up novel applications in advanced chemosensors, bioimaging, and organic light-emitting diodes, demonstrating the versatility of the core structure beyond traditional medicinal chemistry.

Chapter 5: Conclusion

This compound is a high-value, strategically designed precursor with profound importance in medicinal chemistry. Its efficient synthesis via Knoevenagel condensation and its critical role in constructing the pharmacologically essential diphenylbutyl side-chain of major antipsychotics underscore its value. Furthermore, its adaptability as a scaffold for generating novel anticancer agents and its emerging use in materials science confirm its status as a versatile and powerful tool in the hands of chemical and pharmaceutical scientists. Continued exploration of this core structure is poised to yield new and valuable compounds for both therapeutic and technological applications.

References

-

Penfluridol - Grokipedia. [Link]

-

This compound | C14H10FN | CID 229820 - PubChem. [Link]

-

Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. [Link]

- CN106187863A - The preparation method of penfluridol - Google P

-

Diverse Metastable Diarylacetonitrile Radicals Generated by Polymer Mechanochemistry - ChemRxiv. [Link]

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed. [Link]

-

Penfluridol - New Drug Approvals. [Link]

-

Fluspirilene - Wikipedia. [Link]

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC - NIH. [Link]

-

Penfluridol | C28H27ClF5NO | CID 33630 - PubChem - NIH. [Link]

-

Diverse metastable diarylacetonitrile radicals generated by polymer mechanochemistry - RSC Publishing. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-(4-fluorophenyl)-2-phenyl-acetonitrile | 719-82-4 [amp.chemicalbook.com]

- 4. This compound | C14H10FN | CID 229820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. mdpi.com [mdpi.com]

- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Diverse metastable diarylacetonitrile radicals generated by polymer mechanochemistry - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Palladium-Catalyzed Synthesis of 2-(4-Fluorophenyl)-2-phenylacetonitrile

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of α-Arylated Nitriles

Substituted diarylacetonitriles are a pivotal class of chemical intermediates, finding extensive application in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Their structural motif is a cornerstone in the development of novel therapeutics. The target molecule of this guide, 2-(4-fluorophenyl)-2-phenylacetonitrile, serves as a valuable building block for more complex molecular architectures. Traditional synthetic routes to such compounds often involve harsh reaction conditions, stoichiometric use of strong bases, and limited functional group tolerance. The advent of palladium-catalyzed cross-coupling reactions, particularly the α-arylation of carbonyl compounds and their derivatives, has revolutionized the synthesis of these important molecules, offering a milder, more efficient, and highly versatile alternative.[1]

This technical guide provides a comprehensive overview of the palladium-catalyzed synthesis of this compound, focusing on the underlying mechanistic principles, the critical role of catalyst components, and a detailed, field-proven experimental protocol.

The Catalytic Heart: Unraveling the Palladium-Catalyzed α-Arylation Mechanism

The palladium-catalyzed α-arylation of nitriles, a cornerstone of modern organic synthesis, proceeds through a well-established catalytic cycle. This process facilitates the formation of a carbon-carbon bond between an aryl halide and the α-carbon of a nitrile.[1] The catalytic cycle, illustrated below, can be conceptually divided into three key steps: oxidative addition, deprotonation/transmetalation, and reductive elimination.

Figure 1: A simplified diagram of the palladium-catalyzed α-arylation of phenylacetonitrile.

1. Oxidative Addition: The catalytic cycle commences with the active Pd(0) catalyst undergoing oxidative addition with the aryl halide (in our case, a 4-fluorophenyl halide). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a Pd(II) intermediate. The choice of the aryl halide (bromide, iodide, or even tosylate) can influence the rate of this step.

2. Deprotonation and Coordination: A base is then employed to deprotonate the α-carbon of phenylacetonitrile, generating a nucleophilic carbanion. This carbanion subsequently displaces the halide on the Pd(II) complex to form an arylpalladium cyanoalkyl intermediate. The selection of a suitable base is critical; it must be strong enough to deprotonate the nitrile without promoting side reactions.

3. Reductive Elimination: This is the final, product-forming step of the catalytic cycle. The aryl and cyanoalkyl groups on the Pd(II) center couple, forming the desired C-C bond in this compound and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. Studies have shown that sterically crowded phosphine ligands can accelerate this reductive elimination step.[2]

Key Reagents and Their Rationale: A Scientist's Perspective

The success of the palladium-catalyzed α-arylation hinges on the judicious selection of each component of the reaction.

| Component | Examples | Function and Rationale |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These are stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) catalyst. Pd(OAc)₂ is often preferred for its air stability and cost-effectiveness. |

| Phosphine Ligand | Xantphos, BINAP, Buchwald Ligands (e.g., XPhos) | The ligand stabilizes the palladium catalyst, prevents its aggregation into inactive palladium black, and critically influences its reactivity. Bulky, electron-rich phosphine ligands are known to promote both oxidative addition and reductive elimination, leading to higher reaction efficiency.[2] |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | The base is essential for deprotonating the phenylacetonitrile to generate the active nucleophile. The choice of base depends on the acidity of the nitrile and the tolerance of other functional groups in the substrates. Strong, non-nucleophilic bases are generally preferred. |

| Aryl Electrophile | 4-Fluorobromobenzene, 4-Fluorophenyl tosylate | The aryl halide or pseudohalide provides the 4-fluorophenyl group. Aryl bromides are often a good compromise between reactivity and cost. |

| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are necessary to prevent quenching of the carbanion intermediate and to ensure the stability of the catalyst system. Toluene is a common choice due to its high boiling point, which allows for a wider range of reaction temperatures. |

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the palladium-catalyzed α-arylation of nitriles.

Materials and Equipment:

-

Reactants: Phenylacetonitrile, 4-Fluorobromobenzene

-

Catalyst System: Palladium(II) Acetate (Pd(OAc)₂), Xantphos

-

Base: Sodium tert-butoxide (NaOt-Bu)

-

Solvent: Anhydrous Toluene

-

Standard laboratory glassware: Schlenk flask, condenser, magnetic stirrer, heating mantle

-

Inert atmosphere setup: Nitrogen or Argon gas line, bubbler

-

Purification: Silica gel for column chromatography, appropriate solvents (e.g., hexane/ethyl acetate mixture)

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (e.g., 2 mol%) and Xantphos (e.g., 4 mol%).

-

Reagent Addition: To the flask, add sodium tert-butoxide (e.g., 1.2 equivalents).

-

Solvent and Substrates: Add anhydrous toluene via syringe, followed by phenylacetonitrile (1.0 equivalent) and 4-fluorobromobenzene (1.1 equivalents).

-

Reaction: The reaction mixture is heated to a specified temperature (e.g., 80-110 °C) and stirred vigorously for a set duration (e.g., 12-24 hours). The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation and Expected Outcomes

The following table summarizes typical quantitative data for the synthesis.

| Parameter | Value |

| Phenylacetonitrile | 1.0 mmol |

| 4-Fluorobromobenzene | 1.1 mmol |

| Pd(OAc)₂ | 0.02 mmol (2 mol%) |

| Xantphos | 0.04 mmol (4 mol%) |

| NaOt-Bu | 1.2 mmol |

| Toluene | 5 mL |

| Temperature | 100 °C |

| Time | 18 hours |

| Expected Yield | 75-90% |

Workflow and Logic Visualization

The following diagram illustrates the logical workflow of the entire synthesis process, from preparation to final product characterization.

Figure 2: A flowchart detailing the experimental workflow for the synthesis.

Conclusion: A Powerful Tool for Modern Synthesis

The palladium-catalyzed α-arylation of nitriles stands as a powerful and versatile method for the construction of valuable diarylacetonitrile scaffolds. This guide has provided a detailed overview of the synthesis of this compound, from the fundamental catalytic mechanism to a practical experimental protocol. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can confidently apply and adapt this methodology to the synthesis of a wide range of α-arylated nitrile derivatives, accelerating the pace of discovery in drug development and materials science.

References

-

Culkin, D. A., & Hartwig, J. F. (2002). Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles. Journal of the American Chemical Society, 124(32), 9330–9331. [Link]

-

Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234–245. [Link]

-

Beare, N. A., & Hartwig, J. F. (2002). Palladium-Catalyzed Arylation of Malonates and Cyanoesters Using Sterically Hindered Trialkyl- and Ferrocenyldialkylphosphine Ligands. The Journal of Organic Chemistry, 67(2), 541–555. [Link]

-

Duan, J., & Kwong, F. Y. (2017). A Palladium-Catalyzed α-Arylation of Oxindoles with Aryl Tosylates. The Journal of Organic Chemistry, 82(12), 6468–6473. [Link]

-

Mao, J., Jia, T., Frensch, G., & Walsh, P. J. (2014). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Letters, 16(20), 5304–5307. [Link]

Sources

Chemical reactivity of the nitrile group in 2-(4-Fluorophenyl)-2-phenylacetonitrile

An In-Depth Technical Guide to the Chemical Reactivity of the Nitrile Group in 2-(4-Fluorophenyl)-2-phenylacetonitrile

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the chemical reactivity centered on the nitrile functional group of this compound. As a key building block in medicinal chemistry and materials science, understanding the transformations of this diarylacetonitrile scaffold is paramount for researchers, scientists, and drug development professionals.[1][2] This document moves beyond simple reaction lists to explain the underlying principles and causal factors that govern experimental outcomes, providing field-proven insights into its synthetic utility.

Introduction: The Diarylacetonitrile Core

The this compound molecule belongs to the diarylacetonitrile class, a structural motif found in numerous pharmacologically active compounds.[1] Its significance lies in the strategic placement of two distinct aryl groups and a reactive nitrile handle on a stereogenic center. The electron-withdrawing nature of the fluorine atom subtly modulates the electronic properties of the entire molecule, influencing the reactivity of the nitrile group. This guide will focus on the three primary transformations of the nitrile moiety: hydrolysis, reduction, and its role as a precursor in more complex syntheses. The molecule is a valuable intermediate for synthesizing diverse organic compounds, with potential applications as anticancer agents.[2][3][4]

Hydrolysis: Conversion to Carboxylic Acids and Amides

One of the most fundamental and synthetically useful reactions of nitriles is their hydrolysis to carboxylic acids or amides.[5] This transformation is critical in drug development for converting a relatively non-polar nitrile group into a polar, ionizable carboxylic acid or a hydrogen-bond-donating amide, drastically altering the compound's physicochemical properties for structure-activity relationship (SAR) studies. The reaction can proceed under either acidic or basic conditions, with the choice of catalyst dictating the mechanism and, in some cases, the final product.[6][7]

Under hot acidic conditions, the nitrile is fully hydrolyzed to the corresponding carboxylic acid, 2-(4-Fluorophenyl)-2-phenylacetic acid.[7] The reaction proceeds through an amide intermediate, which is typically not isolated as it readily hydrolyzes further under these conditions.[5][8]

Causality of the Mechanism: The reaction is initiated by the protonation of the nitrile nitrogen. This step is crucial as it significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[6][7] The subsequent steps involve a series of proton transfers and tautomerization to form the amide, which is then itself protonated and hydrolyzed to the carboxylic acid and an ammonium ion.[9] The final step, the expulsion of ammonia which is immediately protonated to the non-nucleophilic ammonium ion, is irreversible and drives the reaction to completion.[6]

Caption: Mechanism of Acid-Catalyzed Nitrile Hydrolysis.

Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)-2-phenylacetic acid

-

Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (10.0 g, 47.3 mmol).

-

Reagents: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and water (100 mL). Caution: The addition is exothermic and should be done slowly in an ice bath.

-

Reaction: Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate system) until the starting material is consumed (typically 4-6 hours).

-

Workup: Cool the reaction mixture to room temperature and pour it slowly over crushed ice (200 g) in a large beaker. A white precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 2-(4-Fluorophenyl)-2-phenylacetic acid as a white crystalline solid. Dry under vacuum.

Hydrolysis under basic conditions also yields the carboxylic acid (as its carboxylate salt), but the reaction can often be stopped at the amide stage under milder conditions.[6]

Causality of the Mechanism: Unlike the acid-catalyzed pathway, the basic mechanism begins with a direct nucleophilic attack of the hydroxide ion on the electrophilic nitrile carbon.[5][8] This is a more direct but often slower process, requiring harsher conditions (higher temperatures, longer reaction times) to proceed to the carboxylic acid because the intermediates are less stable.[6] The ability to isolate the amide under milder conditions is a key synthetic advantage, providing access to another important class of derivatives.

Caption: Mechanism of Base-Catalyzed Nitrile Hydrolysis.

Reduction: Synthesis of Primary Amines

The reduction of the nitrile group to a primary amine is a cornerstone transformation, yielding 2-(4-Fluorophenyl)-2-phenylethan-1-amine. This product introduces a basic center, which is fundamental for creating libraries of salts or for further functionalization in drug discovery. The selective synthesis of primary amines can be challenging due to the potential for over-reaction to form secondary and tertiary amines.[10][11]

Causality of Experimental Choices: The choice of reducing agent is critical.

-

Metal Hydrides (e.g., LiAlH₄): Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent that efficiently converts nitriles to primary amines.[11][12] It operates via nucleophilic addition of a hydride to the nitrile carbon. The reaction must be performed in anhydrous etheral solvents (e.g., THF, diethyl ether) followed by a careful aqueous workup.[12] Its high reactivity makes it reliable but also intolerant of many other functional groups (e.g., esters, ketones).

-

Catalytic Hydrogenation: This is an atom-economical and often more scalable method.[10][11] It involves molecular hydrogen (H₂) and a metal catalyst, such as Raney Nickel, Palladium, or Platinum.[11][12] The key challenge is preventing the intermediate imine from reacting with the product amine to form secondary amines.[11] This side reaction can be suppressed by adding ammonia to the reaction mixture or by using specific catalysts like cobalt boride.[11] Ruthenium-based catalysts have also shown excellent performance and selectivity.[10]

| Transformation | Reagent/Catalyst | Solvent | Conditions | Product | Selectivity Issues |

| Reduction | LiAlH₄ | Anhydrous THF | 0 °C to RT | Primary Amine | High selectivity |

| Reduction | H₂, Raney Ni | Ethanolic Ammonia | High Pressure, Heat | Primary Amine | Secondary amine formation possible |

| Reduction | H₂, Pd/C | Acetic Acid | RT, 1-4 atm | Primary Amine | Good selectivity |

| Hydrolysis | H₂SO₄ / H₂O | None | Reflux | Carboxylic Acid | Complete hydrolysis is typical |

| Hydrolysis | NaOH / H₂O | Ethanol/Water | Reflux (mild) | Amide | Can over-hydrolyze to acid |

Experimental Protocol: Reduction to 2-(4-Fluorophenyl)-2-phenylethan-1-amine using LiAlH₄

-

Setup: In a flame-dried 500 mL three-neck flask under an inert atmosphere (N₂ or Ar), suspend Lithium Aluminum Hydride (LiAlH₄) (3.6 g, 94.6 mmol) in anhydrous diethyl ether (150 mL).

-

Addition: Dissolve this compound (10.0 g, 47.3 mmol) in anhydrous diethyl ether (50 mL). Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Workup (Fieser method): Cool the reaction to 0 °C. Cautiously and sequentially add dropwise: 3.6 mL of water, 3.6 mL of 15% aqueous NaOH, and finally 10.8 mL of water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

-

Isolation: Stir the resulting white suspension vigorously for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.

-

Purification: Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine. The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt.

Caption: Synthetic workflow from nitrile to key drug discovery intermediates.

Other Reactivities and Considerations

While hydrolysis and reduction are the most common transformations, the nitrile group can participate in other reactions, such as cycloadditions, though these are less common for this specific scaffold. The alpha-proton is acidic and can be deprotonated with a strong base, allowing for alkylation at the benzylic position, further expanding the synthetic diversity. Recent research has also explored diarylacetonitrile derivatives as precursors for fluorescent radicals, generated mechanochemically, for applications in materials science.[13][14][15][16]

Conclusion

The nitrile group of this compound is a versatile functional handle that provides access to a rich portfolio of chemical derivatives. Its reactivity, governed by well-understood mechanistic principles, allows for the controlled synthesis of carboxylic acids, amides, and primary amines—three of the most important functional groups in medicinal chemistry. A thorough understanding of the causal factors behind protocol choices—such as catalyst selection for hydrolysis or the choice of reducing agent—is essential for any scientist working to leverage this scaffold in research and development. The protocols and data presented herein serve as a validated starting point for the exploration and exploitation of this valuable chemical entity.

References

-

Title: Hydrolysis of Nitriles. Source: Organic Chemistry Tutor. URL: [Link]

-

Title: Catalytic Reduction of Nitriles. Source: Science of Synthesis. URL: [Link]

-

Title: Nitrile reduction. Source: Wikipedia. URL: [Link]

-

Title: Nitriles to Carboxylic Acids: Hydrolysis. Source: JoVE. URL: [Link]

-

Title: The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Source: Chemistry Steps. URL: [Link]

-

Title: 20.7: Chemistry of Nitriles. Source: Chemistry LibreTexts. URL: [Link]

-

Title: reduction of nitriles. Source: Chemguide. URL: [Link]

-

Title: Amine synthesis by nitrile reduction. Source: Organic Chemistry Portal. URL: [Link]

-

Title: Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Source: ACS Publications - Organic Letters. URL: [Link]

-

Title: CADs: Nitrile Hydrolysis Mechanisms - Acidic and Basic Hydrolysis Mechanisms. Source: YouTube. URL: [Link]

-

Title: Diverse metastable diarylacetonitrile radicals generated by polymer mechanochemistry. Source: RSC Publishing. URL: [Link]

-

Title: Diverse Metastable Diarylacetonitrile Radicals Generated by Polymer Mechanochemistry. Source: ChemRxiv. URL: [Link]

-

Title: Diverse metastable diarylacetonitrile radicals generated by polymer mechanochemistry. Source: arXiv. URL: [Link]

-

Title: Diverse Metastable Diarylacetonitrile Radicals Generated by Polymer Mechanochemistry | Request PDF. Source: ResearchGate. URL: [Link]

-

Title: 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Source: PubMed. URL: [Link]

-

Title: 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Source: NIH - PMC. URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]

- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Diverse metastable diarylacetonitrile radicals generated by polymer mechanochemistry - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D3MR00031A [pubs.rsc.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Stability of 2-(4-Fluorophenyl)-2-phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Significance of Fluorinated Arylacetonitriles

2-(4-Fluorophenyl)-2-phenylacetonitrile is a versatile aromatic nitrile that holds considerable interest within the realms of medicinal chemistry and materials science. Its structure, which combines a phenyl group, a fluorophenyl group, and a nitrile moiety, makes it a valuable intermediate for the synthesis of more complex molecules[1]. The incorporation of a fluorine atom is particularly noteworthy, as this modification can significantly alter the physicochemical and biological properties of a molecule, often leading to enhanced metabolic stability and bioavailability[1].

This technical guide provides a comprehensive overview of the solubility and stability of this compound. Understanding these fundamental properties is paramount for its effective utilization in research and development, particularly in the context of drug discovery and formulation. We will delve into the theoretical and practical aspects of its solubility in various solvent systems and explore its stability under different stress conditions, offering field-proven insights and detailed experimental protocols.

Part 1: Physicochemical Properties and Solubility Profile

A thorough understanding of the physicochemical properties of this compound is the cornerstone of its application. The presence of the polar nitrile group and the largely nonpolar aromatic rings suggests a solubility profile that favors organic solvents over aqueous media.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 719-82-4 | [2] |

| Molecular Formula | C₁₄H₁₀FN | [2] |

| Molecular Weight | 211.24 g/mol | [2] |

| Appearance | Colorless oily liquid | [3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| logP (calculated) | 1.6 | [4] |

Solubility: A Critical Parameter

Solubility is a critical determinant of a compound's utility, influencing everything from reaction kinetics to bioavailability. For drug development professionals, a comprehensive solubility profile is essential for formulation design and predicting in vivo performance.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, we can infer its general solubility characteristics from its structural analogue, phenylacetonitrile. Phenylacetonitrile is reported to be insoluble in water but soluble in common organic solvents such as ethanol and ether[5]. The introduction of a fluorine atom is unlikely to drastically alter this general trend, though it may subtly influence solubility in specific solvents.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Water | Aqueous | Low | The molecule is predominantly nonpolar. |

| Methanol | Polar Protic | Soluble | "Like dissolves like" principle. |

| Ethanol | Polar Protic | Soluble | "Like dissolves like" principle. |

| Acetone | Polar Aprotic | Soluble | "Like dissolves like" principle. |

| Acetonitrile | Polar Aprotic | Soluble | Structural similarity. |

| Dichloromethane | Halogenated | Soluble | "Like dissolves like" principle. |

| Toluene | Nonpolar Aromatic | Soluble | Presence of two aromatic rings. |

| Hexane | Nonpolar Aliphatic | Sparingly Soluble | The molecule possesses some polarity from the nitrile and fluorine. |

Experimental Determination of Solubility

To obtain precise and reliable solubility data, experimental determination is indispensable. Two common methods employed in the pharmaceutical industry are the kinetic and thermodynamic solubility assays.

The kinetic solubility assay is a high-throughput method ideal for early-stage drug discovery, providing a rapid assessment of a compound's solubility.

Workflow for Kinetic Solubility Determination

Caption: Workflow for the kinetic solubility assay.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Plate Preparation: In a 96-well plate, add the stock solution to an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) with shaking for a defined period (e.g., 2 hours) to allow for dissolution[6].

-

Filtration: After incubation, filter the samples to remove any undissolved precipitate.

-

Analysis: Analyze the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), to determine the concentration of the dissolved compound[7].

-

Quantification: Quantify the solubility by comparing the measured concentration to a standard curve prepared from the stock solution.

The thermodynamic solubility assay measures the equilibrium solubility of a compound and is considered the "gold standard" for solubility determination, particularly for lead optimization and pre-formulation studies.

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for the thermodynamic solubility assay.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached[6].

-

Separation of Solid and Liquid Phases: Centrifuge the samples to pellet the excess solid.

-

Filtration: Carefully collect the supernatant and filter it to remove any remaining solid particles.

-

Analysis and Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method as described for the kinetic assay.

Part 2: Chemical Stability and Degradation Pathways

Assessing the chemical stability of a compound is a critical step in the drug development process. Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines, are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods[8][9].

Forced Degradation Studies

Forced degradation studies involve subjecting the compound to stress conditions that are more severe than those it would typically encounter during storage and handling. The goal is to induce degradation to an extent of 5-20% to allow for the identification of degradation products[10].

Workflow for a Forced Degradation Study

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C14H10FN | CID 229820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mVOC 4.0 [bioinformatics.charite.de]

- 5. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 6. enamine.net [enamine.net]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. youtube.com [youtube.com]

An In-Depth Technical Guide to the Role of Fluorine Substitution in 2-(4-Fluorophenyl)-2-phenylacetonitrile

Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a detailed examination of 2-(4-Fluorophenyl)-2-phenylacetonitrile, a fluorinated diarylacetonitrile, to elucidate the multifaceted role of the fluorine substituent. By comparing its physicochemical properties to its non-fluorinated analog, 2,2-diphenylacetonitrile, we explore how a single fluorine atom can profoundly influence metabolic stability, bioavailability, and binding affinity. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into the rationale behind fluorine substitution, detailed synthetic protocols, and a case study on the biological potential of the underlying molecular framework.

The Strategic Imperative of Fluorine in Drug Design

Fluorine has emerged as a uniquely powerful element in drug discovery, with approximately 20% of all recently marketed pharmaceuticals containing at least one fluorine atom.[1][2] Its prominence is not accidental but a result of its distinct properties that allow medicinal chemists to fine-tune a molecule's characteristics in a predictable manner.[3] Unlike other halogens, fluorine is the most electronegative element, yet it has a van der Waals radius comparable to that of a hydrogen atom (1.47 Å for F vs. 1.20 Å for H).[4] This unique combination allows it to act as a "super-hydrogen" bioisostere, introducing potent electronic effects with minimal steric penalty.[5]

The primary roles of fluorine substitution include:

-

Modulating Physicochemical Properties: The strong electron-withdrawing nature of fluorine can alter the acidity (pKa) of nearby functional groups, which in turn affects a compound's ionization state, solubility, and membrane permeability.[6][7]

-

Enhancing Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (bond energy ~480 kJ/mol). Strategically placing a fluorine atom at a metabolically labile position—often an aromatic ring susceptible to cytochrome P450 (CYP) oxidation—can effectively block this metabolic pathway, thereby increasing the drug's half-life and bioavailability.

-

Improving Binding Affinity: Fluorine can participate in favorable non-covalent interactions with biological targets, including hydrogen bonds, dipole-dipole interactions, and orthogonal multipolar interactions with amide backbones in proteins, enhancing ligand binding affinity.[4]

This guide will dissect these principles through the specific lens of this compound.

Profile of a Fluorinated Scaffold: this compound

This compound is a synthetic organic compound that serves as a valuable intermediate and a molecular scaffold for more complex molecules. Its structure, featuring two aromatic rings and a nitrile functional group, is a common motif in pharmacologically active compounds. The key feature of interest is the fluorine atom at the para-position of one of the phenyl rings.

Physicochemical Properties: A Comparative Analysis

To quantitatively understand the impact of the fluorine atom, we can compare the computed properties of this compound with its direct non-fluorinated analog, 2,2-diphenylacetonitrile.

| Property | This compound | 2,2-Diphenylacetonitrile (Analog) | Impact of Fluorine Substitution |

| Molecular Formula | C₁₄H₁₀FN | C₁₄H₁₁N | Addition of F, removal of H |

| Molecular Weight | 211.24 g/mol | 193.25 g/mol | Increased by ~9% |

| XLogP3-AA (Lipophilicity) | 3.3 | 3.2 | Increased Lipophilicity |

| Topological Polar Surface Area | 23.8 Ų | 23.8 Ų | No change in TPSA |

| Hydrogen Bond Donor Count | 0 | 0 | No change |

| Hydrogen Bond Acceptor Count | 1 (Nitrile) | 1 (Nitrile) | No change |

| Rotatable Bond Count | 2 | 2 | No change |

Data sourced from PubChem CID 229820 and 6837.

The data clearly illustrates that the primary physicochemical impact of para-fluorination on this scaffold is an increase in lipophilicity (logP). This is a well-documented effect of fluorine substitution and can significantly enhance a molecule's ability to cross biological membranes, potentially improving oral bioavailability.[4]

The Inferred Role of the Fluorine Substituent

Based on established principles of medicinal chemistry, the fluorine atom in this compound is predicted to confer several key advantages:

-

Blocked Metabolic Oxidation: The para-position of a phenyl ring is a common site for metabolic hydroxylation by CYP enzymes. The presence of the chemically robust C-F bond at this position effectively prevents this oxidative pathway, enhancing the molecule's metabolic stability.[3][4] This is a critical consideration in drug design, as it can lead to a longer duration of action and a more predictable pharmacokinetic profile.[3]

-

Modulated Electronic Profile: The high electronegativity of fluorine withdraws electron density from the aromatic ring. This electronic perturbation can influence how the molecule interacts with biological targets, potentially altering binding affinity and selectivity.[4]

-

Enhanced Target Interactions: The polarized C-F bond can engage in unique, favorable interactions with protein residues at a binding site, which are not possible for a C-H bond.

The logical relationship between fluorine's properties and its effects on the molecule can be visualized as follows:

Caption: Causality of Fluorine's Effects.

Synthesis and Experimental Protocols

The synthesis of diarylacetonitriles like this compound can be approached through several established routes. One of the most prominent methods involves a two-step sequence starting with a Knoevenagel condensation followed by reduction.

Synthetic Workflow Overview

The general workflow involves condensing an active methylene compound (phenylacetonitrile) with an aromatic aldehyde (4-fluorobenzaldehyde) to form an unsaturated intermediate, which is then reduced to the final saturated product.

Caption: Synthetic Workflow Diagram.

Detailed Experimental Protocol: Synthesis via Knoevenagel Condensation

This protocol describes a representative method for synthesizing the unsaturated intermediate, (Z)-2-(4-fluorophenyl)-3-phenylacrylonitrile, which can subsequently be reduced to the target compound. This method is adapted from general procedures for Knoevenagel condensations.

Materials:

-

Phenylacetonitrile

-

4-Fluorobenzaldehyde

-

Piperidine (or other basic catalyst)

-

Ethanol (or other suitable solvent)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus

-

Recrystallization solvents (e.g., ethanol/water)

Procedure:

-

Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of phenylacetonitrile (e.g., 10 mmol, 1.17 g) and 4-fluorobenzaldehyde (10 mmol, 1.24 g).

-

Solvent Addition: Add ethanol (20-30 mL) to the flask to dissolve the reactants.

-

Catalyst Introduction: Add a catalytic amount of piperidine (e.g., 0.5 mL) to the solution. The use of a mild base is crucial to facilitate the deprotonation of the active methylene compound without inducing self-condensation of the aldehyde.

-

Reaction: Heat the mixture to reflux and maintain stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature. A solid product may precipitate.

-

If precipitation occurs, collect the solid by vacuum filtration. If not, pour the mixture into ice-cold water to induce precipitation.

-

Wash the crude solid with cold water and then a small amount of cold ethanol to remove impurities.

-

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol) to obtain the pure unsaturated nitrile intermediate.

-

Characterization: Confirm the structure of the intermediate using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

-

Reduction Step (Conceptual): The purified unsaturated nitrile can be reduced to the final product, this compound, using a standard reducing agent like sodium borohydride (NaBH₄) in an appropriate solvent. This step selectively reduces the carbon-carbon double bond while leaving the nitrile and aromatic rings intact.

Applications in Drug Discovery: A Case Study

While this compound is primarily a synthetic intermediate, its core structure is of significant interest in medicinal chemistry. A study by Aliabadi et al. explored the anticancer potential of closely related 2-(4-Fluorophenyl)-N-phenylacetamide derivatives . In this work, the nitrile group of the parent scaffold was hydrolyzed and converted into various substituted amides.

The study evaluated the in-vitro cytotoxicity of these compounds against several cancer cell lines, including prostate cancer (PC3) and breast cancer (MCF-7). The results demonstrated that these fluorinated compounds act as potent anticancer agents.

Quantitative Biological Data

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against the PC3 prostate cancer cell line, compared to the reference drug Imatinib.

| Compound | R-Group on N-phenyl ring | IC₅₀ vs. PC3 Cells (μM) |

| 2b | 3-Nitro | 52 |

| 2c | 4-Nitro | 80 |

| Imatinib (Reference) | N/A | 40 |

Data sourced from Aliabadi et al., Iran J Pharm Res, 2013.

These results are significant for two reasons:

-

They validate the pharmacological potential of the 2-(4-fluorophenyl)-2-phenyl core structure.

-

They show that derivatives of this scaffold exhibit potent biological activity, with IC₅₀ values in the micromolar range, comparable to an established anticancer drug.